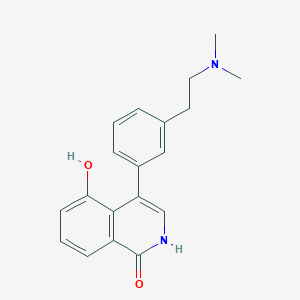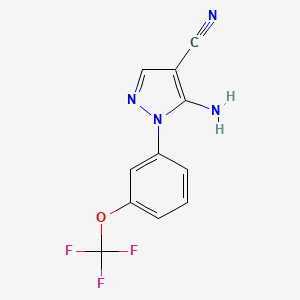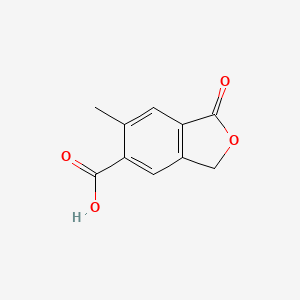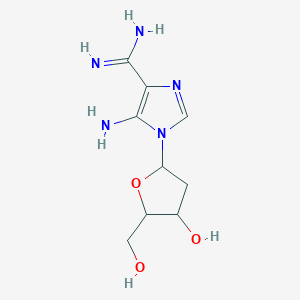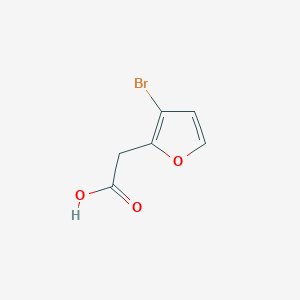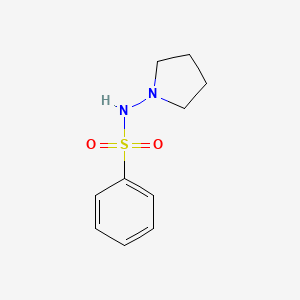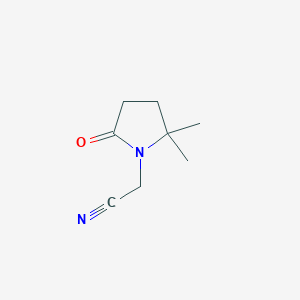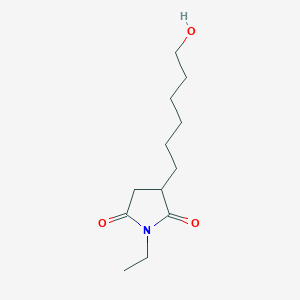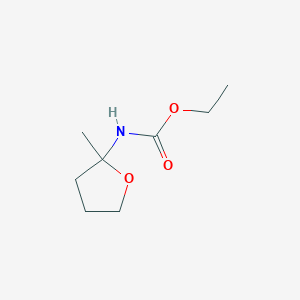
7-(Hexyloxy)-2-nitro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Hexyloxy)-2-nitrobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of a nitro group and a hexyloxy substituent on the benzofuran ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hexyloxy)-2-nitrobenzofuran typically involves the nitration of 7-(Hexyloxy)benzofuran. The process begins with the preparation of 7-(Hexyloxy)benzofuran, which can be synthesized through the alkylation of 7-hydroxybenzofuran with hexyl bromide in the presence of a base such as potassium carbonate. The nitration step is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the benzofuran ring.
Industrial Production Methods: Industrial production of 7-(Hexyloxy)-2-nitrobenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Hexyloxy)-2-nitrobenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium ethoxide can replace the hexyloxy group with an ethoxy group.
Oxidation: The benzofuran ring can undergo oxidation reactions to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium ethoxide, other nucleophiles.
Oxidation: Potassium permanganate, other oxidizing agents.
Major Products Formed:
Reduction: 7-(Hexyloxy)-2-aminobenzofuran.
Substitution: 7-(Ethoxy)-2-nitrobenzofuran (if ethoxide is used).
Oxidation: Quinone derivatives of benzofuran.
Aplicaciones Científicas De Investigación
7-(Hexyloxy)-2-nitrobenzofuran has several applications in scientific research:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 7-(Hexyloxy)-2-nitrobenzofuran and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
7-(Methoxy)-2-nitrobenzofuran: Similar structure but with a methoxy group instead of a hexyloxy group.
7-(Ethoxy)-2-nitrobenzofuran: Similar structure but with an ethoxy group instead of a hexyloxy group.
7-(Hexyloxy)-2-aminobenzofuran: Reduction product of 7-(Hexyloxy)-2-nitrobenzofuran.
Uniqueness: 7-(Hexyloxy)-2-nitrobenzofuran is unique due to the presence of the hexyloxy group, which imparts distinct lipophilic properties and influences its chemical reactivity and biological activity. The combination of the nitro group and the hexyloxy substituent makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
56897-28-0 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
7-hexoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-5-9-18-12-8-6-7-11-10-13(15(16)17)19-14(11)12/h6-8,10H,2-5,9H2,1H3 |
Clave InChI |
VTYQLCWTVONHJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



